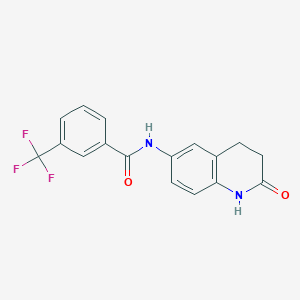

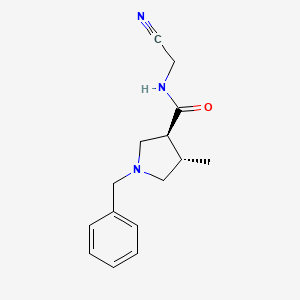

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, and conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the compound’s reactivity. It can include its behavior in different conditions, reactions it undergoes, and products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Copper(II)-Catalyzed Remote Sulfonylation : A study by Xia et al. (2016) demonstrates the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting a process that generates environmentally benign byproducts and utilizes safe sodium sulfinates as sulfide sources (Xia et al., 2016).

Heterogeneous Chitosan@Copper(II)-Catalyzed Remote Trifluoromethylation : Another study by Shen et al. (2016) reports the first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This method is noted for its environmental friendliness and cost-effectiveness (Shen et al., 2016).

Synthesis and Properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline : El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide and further processed it to create 2-(furan-2-yl)thiazolo[5,4-f]quinoline, exploring its electrophilic and nucleophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Metal-Free Synthesis of Quinolines : Ye et al. (2018) discussed a metal-free method for synthesizing substituted quinolines from secondary N-aryl amides, revealing insights into the reaction mechanism and the role of nitrilium ions as intermediates (Ye et al., 2018).

Sulfate Radical Anion Mediated C(sp(3))-H Nitrogenation/Oxygenation : Laha et al. (2015) developed a K2S2O8-mediated oxidative nitrogenation/oxygenation method for N-aryl benzylic amines, facilitating the synthesis of benzamidine/benzoxazine heterocycles and providing access to quinazolin-4(3H)-ones and related compounds (Laha et al., 2015).

Safety And Hazards

This involves understanding the compound’s potential hazards, such as toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves speculating on potential future research directions, such as new synthetic methods, applications, or biological effects.

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)16(24)21-13-5-6-14-10(9-13)4-7-15(23)22-14/h1-3,5-6,8-9H,4,7H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIXITIHLZLCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)

![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)

![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)